![molecular formula C25H23NO5 B2657026 (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid CAS No. 1821774-68-8](/img/structure/B2657026.png)
(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid
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Description
“(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid” is a compound with the molecular formula C23H24N2O6 . It is related to the family of fluoren-9-ylmethoxycarbonyl (Fmoc) compounds, which are commonly used in peptide synthesis .
Synthesis Analysis
The synthesis of Fmoc amino acid derivatives, such as the compound , typically starts from the corresponding protected amino acid and sodium azide (NaN3). The process involves the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The resulting products are usually crystalline solids that are stable at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a fluoren-9-ylmethoxycarbonyl (Fmoc) group, an amino group, and a phenoxybutanoic acid group . The Fmoc group is a common protecting group used in peptide synthesis, and it can be removed under mild basic conditions .Chemical Reactions Analysis
As an Fmoc-protected amino acid derivative, this compound can participate in peptide coupling reactions. The Fmoc group can be removed under mild basic conditions to reveal the free amino group, which can then react with the carboxyl group of another amino acid to form a peptide bond .Physical And Chemical Properties Analysis
The compound is a crystalline solid at room temperature . Its molecular formula is C23H24N2O6, and it has an average mass of 424.447 Da and a monoisotopic mass of 424.163422 Da .Scientific Research Applications
- Fmoc amino acid azides derived from N-Fmoc-O-phenyl-L-homoserine serve as stable coupling agents in peptide synthesis. These crystalline solids are useful for linking amino acids during peptide chain elongation .
- Fmoc-dipeptides containing α-methyl-L-phenylalanine, a derivative of N-Fmoc-O-phenyl-L-homoserine, self-assemble into supramolecular nanostructures. These nanostructures form hydrogels, making them promising materials for tissue engineering, drug delivery, and wound healing .
- The Fmoc group, when combined with phenylalanine, leads to hydrogel formation. Researchers have explored these Fmoc-phenylalanine-based hydrogels for their potential in biomedical applications .
- N-Fmoc-O-phenyl-L-homoserine derivatives contribute to the formation of supramolecular nanostructures. These structures can be tailored by varying the position and number of methyl groups, impacting their morphology and gel-forming ability .
- The FF dipeptide, bearing the Fmoc group (Fmoc-FF), is a simple scaffold used to create diverse supramolecular nanostructures. These nanostructures have potential applications in drug delivery and tissue engineering .
- Fmoc amino acids, including N-Fmoc-O-phenyl-L-homoserine, have gained attention in biomedical research and industry. Their unique properties make them valuable for drug development, diagnostics, and biofunctional materials .
Peptide Synthesis and Coupling Agents
Hydrogel Formation
Biofunctional Materials
Supramolecular Nanostructures
Aromatic Phenylalanine–Phenylalanine Dipeptides
Biomedical Research and Industry
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenoxybutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)23(14-15-30-17-8-2-1-3-9-17)26-25(29)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSBFNQOGULCOD-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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